molecular formula C18H20BrF3O B13711535 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene

Katalognummer: B13711535
Molekulargewicht: 389.2 g/mol
InChI-Schlüssel: VVQQXCFHILHKTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound with the molecular formula C18H20BrF3O It is characterized by the presence of an adamantyl group, a bromine atom, and a trifluoroethoxy group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps. One common method starts with the preparation of 2-(1-adamantyl)-4-bromophenol. This intermediate can be synthesized by reacting 4-bromoanisole with 1-adamantanol in the presence of acetic acid and concentrated sulfuric acid . The resulting 2-(1-adamantyl)-4-bromophenol is then reacted with 2,2,2-trifluoroethanol under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The specific mechanism of action for 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The adamantyl group is known for its ability to enhance the stability and lipophilicity of compounds, which can influence their biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C18H20BrF3O

Molekulargewicht

389.2 g/mol

IUPAC-Name

1-[5-bromo-2-(2,2,2-trifluoroethoxy)phenyl]adamantane

InChI

InChI=1S/C18H20BrF3O/c19-14-1-2-16(23-10-18(20,21)22)15(6-14)17-7-11-3-12(8-17)5-13(4-11)9-17/h1-2,6,11-13H,3-5,7-10H2

InChI-Schlüssel

VVQQXCFHILHKTG-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)Br)OCC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.